molecular formula C18H23N3O3 B4506360 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)butanamide

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)butanamide

Cat. No.: B4506360
M. Wt: 329.4 g/mol
InChI Key: PYHVAXDXVLOFOZ-UHFFFAOYSA-N
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Description

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)butanamide is a useful research compound. Its molecular formula is C18H23N3O3 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.17394160 g/mol and the complexity rating of the compound is 399. The solubility of this chemical has been described as 42.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Urease Inhibition

Research has shown that indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides exhibit potent inhibitory potential against the urease enzyme. These compounds have been identified as competitive inhibitors, demonstrating significant enzyme inhibition, suggesting their potential as valuable therapeutic agents in drug design programs aimed at urease-associated diseases (Nazir et al., 2018).

Antimicrobial Properties

Oxadiazole derivatives have been synthesized and evaluated for their biological properties, including antimicrobial activities. Some derivatives have shown considerable local anesthetic activity alongside their antimicrobial potential, highlighting their dual functional capability in therapeutic applications (Saxena et al., 1984).

Antibacterial Activity

The synthesis of azole derivatives from specific precursors has yielded compounds with good antibacterial activity against selected strains. This suggests the potential for these derivatives to contribute to the development of new antibacterial agents (Tumosienė et al., 2012).

Enzyme Inhibition and Antioxidant Activity

A series of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives have been prepared and screened against the lipoxygenase enzyme, showing moderately good activities. These compounds also exhibited mild cytotoxicity towards cell membranes, indicating their potential as enzyme inhibitors with minimal side effects (Aziz‐ur‐Rehman et al., 2016).

Molecular Wires and Optoelectronic Properties

Research into pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives has contributed to the development of molecular wires with significant stability and optoelectronic properties. These compounds have applications in the development of materials for electronic and photonic devices (Wang et al., 2006).

Anticancer Activity

Substituted 1,3,4-oxadiazolyl tetrahydropyridines have been synthesized and evaluated for their anticancer activities. This research highlights the potential of these derivatives as novel anticancer agents, with modifications on the oxadiazole phenyl ring affecting their biological activities (Redda & Gangapuram, 2007).

Properties

IUPAC Name

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(oxolan-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-13-7-9-14(10-8-13)18-20-17(24-21-18)6-2-5-16(22)19-12-15-4-3-11-23-15/h7-10,15H,2-6,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHVAXDXVLOFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725278
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)butanamide
Reactant of Route 2
Reactant of Route 2
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)butanamide
Reactant of Route 3
Reactant of Route 3
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)butanamide
Reactant of Route 4
Reactant of Route 4
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)butanamide
Reactant of Route 5
Reactant of Route 5
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)butanamide
Reactant of Route 6
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)butanamide

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